C.I. Acid Brown 314
Description
C.I. Acid Brown 314 (CAS No. 12219-81-7/72480-58-1) is an azo-class acid dye widely used in the textile and leather industries . It is supplied as a brown powder with high solubility in water (>98% dye content) and exhibits a yellowish-brown hue. Key specifications include:
Properties
CAS No. |
12219-81-7 |
|---|---|
Molecular Formula |
C5H2ClI2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Brown 314 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reactant concentrations. The process may also include purification steps to remove impurities and achieve the desired dye quality .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Brown 314 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
CI
Biomedicine: It has shown anticancer properties by inhibiting the growth of cancer cells.
Alzheimer’s Disease: The dye has been studied for its potential use in the treatment of Alzheimer’s disease, as it inhibits the formation of beta-amyloid fibrils.
Textile Industry: It is widely used to dye cotton, wool, and silk, providing vibrant and long-lasting colors.
Mechanism of Action
The mechanism by which C.I. Acid Brown 314 exerts its effects involves interactions with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes that promote cancer cell growth. In the case of Alzheimer’s disease, the dye inhibits the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology .
Comparison with Similar Compounds
Structural and Functional Similarities
C.I. Acid Brown 314 belongs to the acid dye category, which is structurally defined by sulfonic acid groups that enable solubility in water and affinity for protein-based fibers (e.g., wool, silk) and polyamide synthetics. Below is a comparative analysis with other acid dyes and structurally related compounds:
Table 1: Comparative Properties of this compound and Similar Compounds
Key Observations:
Chemical Class: All compared compounds are azo dyes, but differences in substituent groups (e.g., sulfonic acid, nitro, or hydroxyl groups) influence solubility and colorfastness. For example, C.I. Acid Red 215’s disazo structure may enhance wash fastness compared to monoazo dyes .
Application : While this compound is specialized for leather, Acid Yellow 11 and Acid Red 215 are more common in textile dyeing . Acid Black 1 demonstrates high adsorption capacity, making it suitable for ink formulations .
Molecular Weight : Higher molecular weight in disazo dyes (e.g., Acid Red 215) correlates with increased binding affinity but may reduce solubility .
Physicochemical and Performance Differences
- Solubility : this compound and Acid Yellow 11 share high water solubility due to sulfonic acid groups, whereas Acid Black 1’s adsorption behavior aligns with its use in condensed phases .
- Thermal Stability : Evidence gaps exist for this compound, but similar azo dyes decompose at temperatures above 200°C, releasing nitrogen oxides .
- Synthesis : Unlike Acid Brown 314, which lacks detailed synthesis data, Acid Black 1’s production involves tin(II) chloride catalysis under mild conditions (50°C, 2 hours) .
Q & A
Q. How should researchers design ecotoxicity studies for this compound to ensure regulatory compliance?
- Methodological Answer : Follow OECD guidelines (e.g., Test No. 201/202) using model organisms (Daphnia magna, algae). Acute toxicity (LC50) and chronic effects (NOEC/LOEC) are measured. Data is analyzed using probit or log-logistic models, and results are benchmarked against existing hazard classifications (e.g., GHS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
